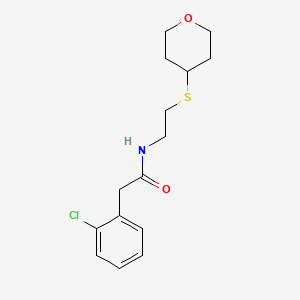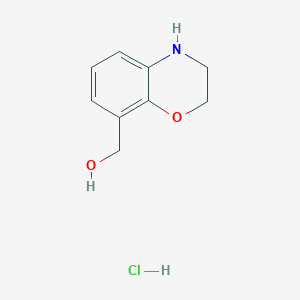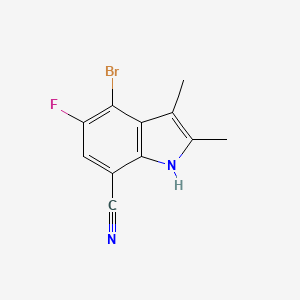
1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol, also known as GSK1016790A, is a selective agonist of the transient receptor potential vanilloid 4 (TRPV4) ion channel. TRPV4 is a non-selective cation channel that is widely expressed in various tissues and plays a crucial role in many physiological processes, including osmosensation, mechanosensation, and thermosensation. GSK1016790A has been extensively studied for its potential therapeutic applications in various diseases, such as pain, inflammation, and osteoarthritis.
Applications De Recherche Scientifique
Synthesis and Biological Properties
Research on compounds structurally related to "1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol" indicates their application in synthesizing new chemical entities with pronounced biological activities. For instance, Papoyan et al. (2011) synthesized new compounds exhibiting significant anticonvulsive and some peripheral n-cholinolytic activities, highlighting the therapeutic potential of such molecules in neurological disorders (Papoyan et al., 2011).
Material Science and Catalysis
Compounds with morpholine and carbazole structures have been investigated for their role in material science and as catalysts in chemical reactions. Aydemir et al. (2014) described the synthesis of ionic liquid-based Ru(II)–phosphinite compounds, showcasing their efficiency as catalysts in the transfer hydrogenation of various ketones, with excellent conversions up to 99% (Aydemir et al., 2014).
Antimicrobial and Antiurease Activities
Morpholine derivatives, including those related to the compound , have shown promising antimicrobial and antiurease activities. Bektaş et al. (2012) reported on the synthesis of morpholine derivatives containing an azole nucleus, which displayed significant activity against Mycobacterium smegmatis and potential in antifungal applications (Bektaş et al., 2012).
Photophysical Characterization
The structural and photophysical properties of morpholinochlorins, derived from compounds similar to "1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol," have been explored, suggesting their utility in the development of novel photophysical materials. McCarthy et al. (2003) conducted an in-depth analysis, indicating the potential of these compounds in various applications due to their unique UV-vis absorption properties (McCarthy et al., 2003).
Propriétés
IUPAC Name |
1-(8-chloro-1,2,3,4-tetrahydrocarbazol-9-yl)-3-morpholin-4-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O2/c20-17-6-3-5-16-15-4-1-2-7-18(15)22(19(16)17)13-14(23)12-21-8-10-24-11-9-21/h3,5-6,14,23H,1-2,4,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZQZAFHKXJZBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2CC(CN4CCOCC4)O)C(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-N-[3-(trifluoromethyl)phenyl]-2-oxiranecarboxamide](/img/structure/B2989097.png)


![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-6-methylpyridine-3-carboxamide](/img/structure/B2989106.png)

![ethyl N-[(3Z)-2-cyano-3-[2-[3-(trifluoromethyl)phenoxy]ethoxyimino]propanoyl]carbamate](/img/structure/B2989109.png)
![N-[2-Methoxy-6-(4-methylpiperazin-1-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B2989110.png)
![1,5-dimethyl (2E,4Z)-4-(1-{[(4-methylphenyl)methyl]amino}ethylidene)pent-2-enedioate](/img/structure/B2989111.png)

![2-(4-fluorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2989114.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-benzyl-1H-indol-3-yl)acetamide](/img/structure/B2989119.png)